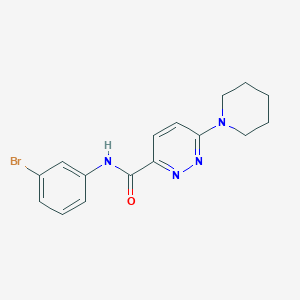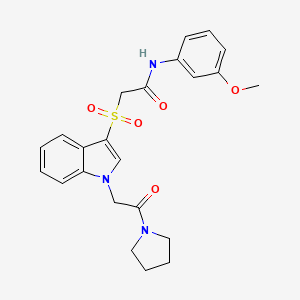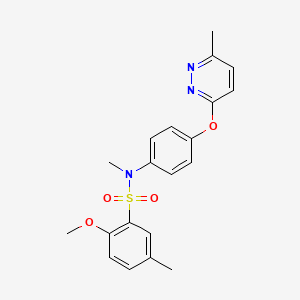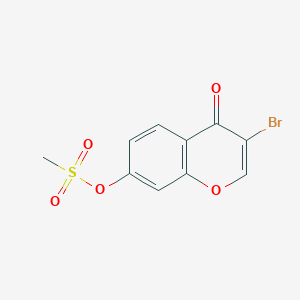![molecular formula C18H16N2O3 B2978252 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate CAS No. 478261-20-0](/img/structure/B2978252.png)
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Cancer Agents
A study on novel quinuclidinone derivatives, which share structural similarities with the compound , demonstrated potential anti-cancer properties. These compounds showed significant anti-proliferative effects against cancer cell lines, with specific analogues exhibiting potent activity. The research explored structure-activity relationships to guide further development of these compounds as anti-cancer agents (Soni, Sanghvi, Devkar, & Thakore, 2015).
Oxidative Cleavage Studies
Another study focused on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons, revealing the formation of α-dicarbonyl compounds as intermediates. This research provides valuable insights into the oxidative processes that similar compounds might undergo, which could have implications for their stability and reactivity (Rao & Pritzkow, 1987).
Biocatalysis Applications
Research involving Methylobacterium and its application in asymmetric biocatalysis to produce S-3-amino-3-phenylpropionic acid highlights the potential of using biological systems to manipulate compounds with structural similarities for pharmaceutical purposes. This approach is particularly relevant for the synthesis of enantiopure compounds, a key consideration in drug development (Li, Wang, Huang, Zou, & Zheng, 2013).
Food Preservation
A study on hydroxypyridinone derivatives investigated their potential as shrimp preservatives due to their antimicrobial and antioxidant properties. This research suggests that structurally related compounds could be explored for food preservation applications, leveraging their biological activity to extend the shelf life of perishable foods (Dai, Zhang, Wei, Hider, & Zhou, 2016).
Corrosion Inhibition
In the field of materials science, amino acid-based imidazolium zwitterions were studied for their corrosion inhibition properties on mild steel. This research demonstrates the utility of similar compounds in protecting metals from corrosion, highlighting an industrial application outside of biomedicine (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Mécanisme D'action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Generally, these compounds can interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are involved in several biochemical processes. For example, they are the fundamental building blocks of nucleic acids (i.e., DNA and RNA) and are involved in cellular signaling pathways and metabolism .
Result of Action
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12(2)18(22)23-19-16-14-10-6-7-11-15(14)20(17(16)21)13-8-4-3-5-9-13/h3-12H,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWFUAFDKPPRMB-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-7-phenyl-3,8-dipropyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2978174.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978175.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)

![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2978178.png)


![11-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2978182.png)



![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
